
AT7519 Mesylate: A Comprehensive Technical
Guide to its Target Profile and Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AT 7519 mesylate
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For Researchers, Scientists, and Drug Development Professionals

Introduction
AT7519 mesylate is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases

(CDKs) that has been investigated for its therapeutic potential in various cancers.[1] Its

mechanism of action centers on the disruption of cell cycle regulation and transcriptional

processes, leading to cell cycle arrest and apoptosis in tumor cells.[1][2] This technical guide

provides an in-depth overview of the target profile and kinase selectivity of AT7519, supported

by quantitative data, detailed experimental methodologies, and visual representations of its

molecular interactions.

Target Profile and Kinase Selectivity
AT7519 is an ATP-competitive inhibitor of several CDKs, demonstrating potent activity against

key regulators of the cell cycle and transcription.[3] The inhibitory activity of AT7519 has been

characterized against a panel of kinases, revealing a multi-targeted profile with selectivity for

specific CDKs.

Quantitative Kinase Inhibition Data
The following table summarizes the in vitro inhibitory activity of AT7519 against a range of

cyclin-dependent and other kinases.
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Kinase Target IC50 (nM) Assay Format

CDK1/Cyclin B 210 Radiometric

CDK2/Cyclin A 47 Radiometric

CDK3/Cyclin E >1000 Not Specified

CDK4/Cyclin D1 100 ELISA

CDK5/p35 <10 DELFIA

CDK6/Cyclin D3 170 ELISA

CDK7/Cyclin H/MAT1 >1000 Not Specified

CDK9/Cyclin T1 <10 Not Specified

GSK3β 89 Radiometric

Aurora A >1000 Not Specified

Aurora B >1000 Not Specified

c-Src >10000 Not Specified

EGFR >10000 Not Specified

FGFR3 >10000 Not Specified

IR >10000 Not Specified

VEGFR1 >10000 Not Specified

Data compiled from multiple sources. Assay formats are specified where the information was

available.

Kinase Selectivity Profile
AT7519 demonstrates the highest potency against CDK2, CDK5, and CDK9. Its activity against

CDK1, CDK4, and CDK6 is also significant. Notably, it shows limited activity against CDK3 and

CDK7 at concentrations up to 1000 nM. Outside of the CDK family, AT7519 exhibits inhibitory

activity against GSK3β. The compound is highly selective against a panel of other kinases,
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including Aurora kinases and various receptor tyrosine kinases, with IC50 values largely

exceeding 10,000 nM.

Mechanism of Action
AT7519 exerts its anti-cancer effects through a multi-pronged mechanism involving the

inhibition of both cell cycle progression and transcription.

Inhibition of Cell Cycle Progression
By targeting key cell cycle CDKs (CDK1, CDK2, CDK4, and CDK6), AT7519 disrupts the

orderly progression of cells through the G1/S and G2/M phases.[2] Inhibition of CDK4 and

CDK6 prevents the phosphorylation of the retinoblastoma protein (Rb), maintaining its

repressive grip on E2F transcription factors and thereby blocking entry into the S phase.

Inhibition of CDK2 further reinforces the G1/S checkpoint and is also crucial for S phase

progression. Finally, inhibition of CDK1, the engine of mitosis, leads to a G2/M arrest. This

multi-point blockade of the cell cycle is a key contributor to the anti-proliferative activity of

AT7519.
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AT7519 inhibits cell cycle progression by targeting multiple CDKs.

Inhibition of Transcription
AT7519 is a potent inhibitor of CDK9, a component of the positive transcription elongation

factor b (P-TEFb). CDK9 plays a critical role in stimulating transcriptional elongation by

phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAPII). By inhibiting

CDK9, AT7519 prevents the phosphorylation of the RNAPII CTD, leading to a global

downregulation of transcription.[3] This is particularly detrimental to cancer cells, which are
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often highly dependent on the continuous transcription of short-lived anti-apoptotic proteins like

Mcl-1 and XIAP for their survival.[3]
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MTS Cell Viability Assay Workflow

Seed cells in 96-well plate

Treat with AT7519 (serial dilution)

Incubate (e.g., 72 hours)

Add MTS reagent

Incubate (1-4 hours)

Measure absorbance at 490 nm

Calculate IC50
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

2. ucl.ac.uk [ucl.ac.uk]

3. Flow cytometry with PI staining | Abcam [abcam.com]

To cite this document: BenchChem. [AT7519 Mesylate: A Comprehensive Technical Guide to
its Target Profile and Kinase Selectivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666107#at7519-mesylate-target-profile-and-kinase-
selectivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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